Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a heterocyclic compound that features both benzothiophene and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
This compound: interacts with its targets, the 5-HT1A serotonin receptors, by binding to them . The influence of the arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity has been studied . The compound’s interaction with these receptors can lead to changes in the receptor’s activity, which can subsequently affect the physiological functions regulated by these receptors.
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to the functions of the 5-HT1A serotonin receptors. These receptors are involved in numerous physiological functions and have been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s interaction with the 5-ht1a serotonin receptors suggests that it is able to reach these receptors in the body, indicating some degree of bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can affect their activity and subsequently influence the physiological functions regulated by these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives typically involves coupling reactions and electrophilic cyclization reactions . For instance, benzothiophene aldehydes can be prepared in multiple steps starting from commercially available precursors . A common method involves a Pd-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method yields 2-substituted benzothiophenes in moderate to good yields.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene and thiophene derivatives, such as:
Benzo[b]thiophene-2-boronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions.
Thiophene-2-boronic acid pinacol ester: Used in various organic synthesis applications.
Uniqueness
What sets benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone apart is its unique combination of benzothiophene and thiophene rings, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
1-benzothiophen-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS2/c20-18(17-11-14-3-1-2-4-16(14)22-17)19-8-5-13(6-9-19)15-7-10-21-12-15/h1-4,7,10-13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGROAINFUJUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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